Product packaging for (Z)-dodec-10-enoic acid(Cat. No.:CAS No. 18654-82-5)

(Z)-dodec-10-enoic acid

Cat. No.: B095380
CAS No.: 18654-82-5
M. Wt: 198.3 g/mol
InChI Key: AZCVFLMXESYPIR-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Dodec-10-enoic acid is a unsaturated fatty acid characterized by a 12-carbon chain and a Z-configuration double bond at the 10th carbon. This compound belongs to a class of unique and unusual fatty acids that are of significant interest in chemical and microbiological research, particularly those derived from or related to natural amides produced by various microorganisms, lichens, and fungi . Fatty acids of this structural family have demonstrated a range of promising biological activities in research settings, suggesting strong potential for investigation. Computational studies (e.g., QSAR data) on structurally related fatty acids have predicted various pharmacological properties, including strong antifungal, antibacterial, antiviral, antineoplastic, and anti-inflammatory activities . Some rare activities associated with related compounds include antidiabetic, anti-infective, and antimutagenic properties . Researchers value these unique fatty acids for their potential applications in medicinal chemistry, pharmacology, and as tools for studying biological pathways . This compound is provided for research purposes to support these explorations. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B095380 (Z)-dodec-10-enoic acid CAS No. 18654-82-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18654-82-5

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

(Z)-dodec-10-enoic acid

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-3H,4-11H2,1H3,(H,13,14)/b3-2-

InChI Key

AZCVFLMXESYPIR-IHWYPQMZSA-N

SMILES

CC=CCCCCCCCCC(=O)O

Isomeric SMILES

C/C=C\CCCCCCCCC(=O)O

Canonical SMILES

CC=CCCCCCCCCC(=O)O

Origin of Product

United States

Biosynthetic Pathways of Z Dodec 10 Enoic Acid

Precursor Substrate Utilization in Endogenous Synthesis

The endogenous synthesis of (Z)-dodec-10-enoic acid is presumed to originate from the universal precursor for fatty acid synthesis, acetyl-CoA. Through the action of the multi-enzyme complex fatty acid synthase (FAS), acetyl-CoA and malonyl-CoA units are sequentially condensed to build the carbon chain. The primary product of the cytosolic FAS is typically palmitic acid (16:0), a 16-carbon saturated fatty acid.

For the synthesis of a 12-carbon fatty acid like dodecanoic acid, which is the likely immediate saturated precursor to this compound, two primary routes are plausible:

Premature termination of fatty acid synthesis: The FAS machinery could terminate the elongation process after six cycles of condensation, releasing dodecanoyl-ACP, which is then hydrolyzed to dodecanoic acid.

Chain shortening of longer-chain fatty acids: Alternatively, longer-chain fatty acids such as palmitic acid (16:0) or stearic acid (18:0) can undergo a process of limited β-oxidation, where the fatty acid chain is shortened by two-carbon units at a time. This process would cease once dodecanoic acid is formed.

In many insects, the production of specific chain-length fatty acids for pheromone synthesis involves a combination of de novo synthesis and subsequent modifications, suggesting that both pathways could potentially contribute to the dodecanoic acid pool.

Enzymatic Transformations in the Formation of the Alkene Moiety

The introduction of the double bond at the 10th carbon position in a dodecanoic acid backbone is the critical step in forming this compound. This transformation is catalyzed by a specific class of enzymes known as fatty acid desaturases.

Fatty acid desaturases (FADs) are enzymes that introduce double bonds at specific positions in the acyl chain of fatty acids. The nomenclature of desaturases often indicates the position of the double bond they create relative to the carboxyl end of the fatty acid (Δ nomenclature). Therefore, the formation of this compound would require the action of a Δ10-desaturase .

This specific desaturase would act on a 12-carbon saturated fatty acid substrate, likely dodecanoyl-CoA or dodecanoyl-ACP, to introduce a cis double bond between carbons 10 and 11. The stereochemistry of the resulting double bond is crucial, and FADs are known for their high stereospecificity, typically producing the Z (or cis) isomer.

While Δ9, Δ11, and Δ12 desaturases are well-characterized, particularly in the context of insect pheromone biosynthesis, a Δ10-desaturase with a preference for C12 substrates is less commonly documented. However, the vast diversity of insect desaturases suggests that such an enzyme could have evolved to fulfill a specialized role in producing this specific compound. The evolution of desaturase gene families in insects has led to a wide array of specificities, enabling the production of a vast diversity of pheromone components.

The general reaction catalyzed by a fatty acid desaturase involves the removal of two hydrogen atoms from the fatty acid chain and the concomitant reduction of molecular oxygen to water, a process that requires electron donors like NADH or NADPH.

Table 1: Key Enzymes and Their Proposed Roles in this compound Biosynthesis

Enzyme/Enzyme ComplexProposed FunctionSubstrate(s)Product(s)
Fatty Acid Synthase (FAS)De novo synthesis of the fatty acid carbon chain or premature termination to yield a C12 precursor.Acetyl-CoA, Malonyl-CoADodecanoyl-ACP or longer-chain fatty acids (e.g., Palmitoyl-ACP)
Acyl-CoA SynthetaseActivation of free fatty acids to their CoA esters for subsequent enzymatic reactions.Dodecanoic acid, ATP, CoADodecanoyl-CoA
β-oxidation enzymes (partial)Chain shortening of longer-chain fatty acids to produce the C12 precursor.Longer-chain acyl-CoAs (e.g., Palmitoyl-CoA)Dodecanoyl-CoA
Δ10-Fatty Acid DesaturaseIntroduction of a cis double bond at the 10th position of the dodecanoyl chain.Dodecanoyl-CoA or Dodecanoyl-ACP(Z)-dodec-10-enoyl-CoA or (Z)-dodec-10-enoyl-ACP
Acyl-CoA ThioesteraseHydrolysis of the final product from its CoA ester to release the free fatty acid.(Z)-dodec-10-enoyl-CoAThis compound

As mentioned, both chain elongation and shortening are fundamental processes that could contribute to the availability of the C12 precursor for desaturation.

Chain Elongation: The standard fatty acid elongation system, which is distinct from the de novo synthesis by FAS, adds two-carbon units to an existing fatty acid chain. This process is generally involved in the synthesis of very-long-chain fatty acids and is less likely to be the primary route for a medium-chain fatty acid like dodecanoic acid, unless it starts from a shorter precursor.

Chain Shortening (β-oxidation): This catabolic process, which primarily occurs in the peroxisomes or mitochondria, systematically shortens fatty acid chains. In the context of pheromone biosynthesis, a controlled or limited β-oxidation is a well-established mechanism to produce fatty acids of specific, shorter chain lengths from more common precursors like palmitic or stearic acid. This pathway is considered a highly probable source for the dodecanoyl precursor required for this compound synthesis.

Genetic Regulation of this compound Biosynthesis

The biosynthesis of fatty acid-derived signaling molecules, such as insect pheromones, is tightly regulated at the genetic level to ensure production at the correct time, in the correct tissues, and in precise amounts.

The identification of the specific genes encoding the enzymes in the biosynthetic pathway of this compound would require molecular biology approaches. Key gene families of interest would include:

Fatty Acid Synthase (FAS) genes: While generally conserved, variations in the expression or regulation of FAS genes could influence the pool of available fatty acid precursors.

Fatty Acid Desaturase (FAD) genes: This is the most critical gene family for this pathway. Identifying a gene encoding a Δ10-desaturase with activity on C12 substrates would be the cornerstone of elucidating this pathway. This would likely be a member of the extensive insect desaturase gene family. The expression of such a gene would be expected to be highly tissue-specific (e.g., in the pheromone gland of an insect) and temporally regulated.

Genes for β-oxidation enzymes: If chain shortening is the primary route for the precursor, the genes for the enzymes of the β-oxidation pathway would also be of interest, particularly if specialized isoforms are involved.

Modern techniques such as transcriptomics (RNA-seq) of the producing tissue, followed by functional characterization of candidate genes (e.g., through expression in yeast or other heterologous systems), are the standard methods for identifying such genes.

The expression of the biosynthetic genes is controlled by regulatory elements in their promoter regions. These elements bind transcription factors that can activate or repress gene expression in response to developmental and environmental signals.

In insects, the biosynthesis of pheromones is often under hormonal control. A key regulator is the Pheromone Biosynthesis Activating Neuropeptide (PBAN) . PBAN is a hormone that, upon binding to its receptor on the pheromone gland cells, initiates a signal transduction cascade that leads to the activation of key enzymes in the biosynthetic pathway, including desaturases.

Therefore, the promoter regions of the putative Δ10-desaturase gene and other key genes in the pathway would be expected to contain response elements that are sensitive to the signaling pathways initiated by hormones like PBAN. The study of these regulatory elements would involve techniques such as promoter bashing assays and electrophoretic mobility shift assays (EMSA) to identify the specific DNA sequences and the transcription factors that bind to them.

Table 2: Putative Regulatory Components of this compound Biosynthesis

Regulatory ComponentProposed Role in Regulation
Pheromone Biosynthesis Activating Neuropeptide (PBAN)A key hormonal signal in many insects that initiates the cascade leading to pheromone production.
PBAN ReceptorA G-protein coupled receptor on the surface of the producing cells that binds PBAN and initiates intracellular signaling.
Transcription FactorsProteins that bind to specific DNA sequences in the promoter regions of the biosynthetic genes to control their expression.
Promoter and Enhancer ElementsDNA sequences upstream of the coding regions of the biosynthetic genes that contain binding sites for transcription factors.

Comparative Biosynthesis Across Organisms Producing this compound

The biosynthesis of unsaturated fatty acids, including this compound, is not universally conserved and exhibits significant variation across different biological kingdoms. While the precise pathway for this specific C12 fatty acid is not extensively characterized in all organisms, a comparative analysis reveals two principal strategies: de novo synthesis followed by desaturation, predominantly observed in insects, and the oxidative cleavage of larger polyunsaturated fatty acids, a common pathway in plants and fungi.

In insects, the biosynthesis of medium-chain unsaturated fatty acids is often linked to the production of chemical signals such as sex pheromones. This process typically involves the modification of a saturated fatty acid precursor through the action of a specific class of enzymes known as fatty acid desaturases (FADs). nih.gov These enzymes are responsible for introducing double bonds at specific positions along the fatty acyl chain. researchgate.net Insect desaturases are generally membrane-bound acyl-CoA desaturases that utilize a fatty acid linked to coenzyme A (CoA) as their substrate. nih.govoup.com

Research into moth pheromone biosynthesis has identified a variety of desaturases, with Δ9 and Δ11 desaturases being particularly crucial. acs.org For instance, Δ11-desaturases are key enzymes that introduce a double bond at the 11th carbon position of a saturated fatty acyl-CoA precursor. nih.govnih.gov Studies in the honeybee (Apis mellifera) and various moth species have confirmed the role of Δ11-desaturase in creating precursors for essential compounds. researchgate.netmdpi.com The formation of this compound would hypothetically require a Δ10-desaturase acting on a dodecanoyl-CoA (C12:0) precursor. While Δ11-desaturases are well-documented, the existence and characterization of a specific Δ10-desaturase for this purpose remain an area for further investigation. This pathway represents a targeted synthesis from a medium-chain precursor.

In contrast, plants and fungi often employ a different strategy that involves the breakdown of larger, pre-existing fatty acids. This pathway, known as the hydroperoxide lyase (HPL) or oxylipin pathway, begins with the oxygenation of C18 polyunsaturated fatty acids like linoleic acid or linolenic acid. pnas.orgnih.gov The first step is catalyzed by lipoxygenase (LOX), which introduces molecular oxygen to form a fatty acid hydroperoxide. imrpress.com

Following this, the enzyme hydroperoxide lyase (HPL), a member of the cytochrome P450 family (CYP74), cleaves the carbon-carbon bond adjacent to the hydroperoxide group. wikipedia.org This cleavage results in the formation of two smaller molecules. For example, the HPL-mediated cleavage of 13-hydroperoxy-linoleic acid yields a C6 volatile aldehyde (hexanal) and a C12 oxo-acid, specifically 12-oxo-(9Z)-dodecenoic acid (also known as traumatin). pnas.orgnih.govnih.gov To arrive at this compound from this intermediate, the organism would require subsequent enzymatic modifications, including the reduction of the C12 oxo group to a hydroxyl group followed by dehydration, and isomerization of the double bond from the Δ9 to the Δ10 position. This cleavage-based pathway is a prominent source of C12 oxylipins in plants, which are involved in defense and wound signaling. nih.gov Fungi also utilize LOX pathways to generate a diverse array of oxylipins from C18 fatty acids, suggesting a similar potential for producing C12 derivatives. imrpress.comresearchgate.net

The following table provides a comparative summary of these distinct biosynthetic approaches.

FeatureInsectsPlants & Fungi
Biosynthetic Strategy De novo synthesis and modification of a medium-chain fatty acid precursor.Oxidative cleavage of a long-chain polyunsaturated fatty acid.
Key Enzymes Fatty Acid Synthase, Acyl-CoA Desaturases (e.g., hypothetical Δ10-desaturase). nih.govLipoxygenase (LOX), Hydroperoxide Lyase (HPL). wikipedia.org
Primary Precursor(s) Dodecanoyl-CoA (C12:0).Linoleic acid (C18:2), Linolenic acid (C18:3). pnas.org
Cellular Location Endoplasmic Reticulum (for desaturation). oup.comPlastids and Endoplasmic Reticulum (for precursor synthesis), Cytosol/Membranes (for LOX/HPL pathway). frontiersin.org
Typical Intermediate/Product Direct formation of the unsaturated C12 fatty acid.12-oxo-(9Z)-dodecenoic acid (requiring further modification). nih.govnih.gov

Ecological Roles and Semiochemical Functions of Z Dodec 10 Enoic Acid

(Z)-dodec-10-enoic Acid as an Intraspecific Chemical Signal

There is currently no scientific literature identifying this compound as a component of any insect pheromone blend. Consequently, there is no information on any behavioral responses elicited by this specific compound in any target organism, nor is there any documented role in mating systems or reproductive behavior.

Characterization in Insect Pheromone Blends

Thorough database searches have not yielded any instances of this compound being identified as a constituent of a natural insect pheromone blend.

Behavioral Responses Elicited by this compound in Target Organisms

As the compound has not been identified in any pheromone blends, there are no corresponding studies detailing any behavioral responses such as attraction, repulsion, or aggregation in any insect species.

Role in Mating Systems and Reproductive Behavior

There is no available research to suggest that this compound plays any part in the mating systems or reproductive behaviors of any known organism.

Interspecific Chemical Signaling Involving this compound

Similarly, the role of this compound in communication between different species appears to be undocumented in scientific literature.

Predator-Prey Interactions and Defensive Secretions

No studies have identified this compound as a compound used in predator-prey interactions, such as a kairomone for predators or an allomone for prey. Furthermore, it has not been characterized as a component of any defensive secretions.

Environmental Persistence and Degradation in Ecological Contexts

The environmental fate of this compound, a monounsaturated fatty acid, is governed by a combination of microbial and abiotic processes. Its persistence in various ecological niches is inversely related to the rates of these degradation pathways, which are influenced by a multitude of environmental factors.

Microbial Transformation Pathways

The primary mechanism for the microbial degradation of this compound is through the β-oxidation pathway, a fundamental metabolic process for fatty acid catabolism in many bacteria and fungi. mdpi.comfrontiersin.orgresearchgate.net This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, which can then enter central metabolic pathways for energy production. nih.gov

For unsaturated fatty acids like this compound, the standard β-oxidation pathway requires the action of auxiliary enzymes to handle the double bond. The degradation would proceed as follows:

Activation: The fatty acid is first activated to its coenzyme A (CoA) derivative, (Z)-dodec-10-enoyl-CoA.

β-Oxidation Cycles: The molecule undergoes several cycles of β-oxidation. In each cycle, a two-carbon unit is removed in the form of acetyl-CoA. This process continues until the double bond is near the carboxyl end of the acyl-CoA chain.

Isomerization: The cis or trans configuration of the double bond can present a block to the standard enzymes of β-oxidation. An isomerase enzyme is required to convert the double bond to a form that can be processed by the subsequent enzymes in the pathway. For this compound, after a number of β-oxidation cycles, the double bond at an odd-numbered carbon position would be converted by an enoyl-CoA isomerase. researchgate.netyoutube.com

Completion of β-Oxidation: Once the double bond has been reconfigured, β-oxidation can resume until the entire fatty acid chain is broken down into acetyl-CoA units.

The efficiency of this degradation is dependent on the microbial community present and the prevailing environmental conditions. A diverse microbial population with a broad range of enzymatic capabilities will lead to more rapid degradation.

Table 1: Key Enzymes in the Microbial β-Oxidation of Unsaturated Fatty Acids and Their Putative Role in this compound Degradation

Enzyme ClassSpecific Enzyme ExampleFunction in Unsaturated Fatty Acid β-OxidationPutative Role in this compound Degradation
Acyl-CoA SynthetaseLong-chain-fatty-acid—CoA ligaseActivates the fatty acid by attaching Coenzyme A.Catalyzes the formation of (Z)-dodec-10-enoyl-CoA.
Acyl-CoA DehydrogenaseMedium-chain acyl-CoA dehydrogenaseCatalyzes the initial dehydrogenation step in each β-oxidation cycle.Acts on the saturated portion of the acyl-CoA chain.
Enoyl-CoA HydrataseEnoyl-CoA hydrataseHydrates the double bond introduced by acyl-CoA dehydrogenase.Acts on the intermediates of the saturated portion.
Hydroxyacyl-CoA Dehydrogenase3-hydroxyacyl-CoA dehydrogenaseDehydrogenates the hydroxyacyl-CoA intermediate.Acts on the intermediates of the saturated portion.
Thiolaseβ-ketothiolaseCleaves the β-ketoacyl-CoA to release acetyl-CoA.Releases acetyl-CoA units from the acyl-CoA chain.
IsomeraseΔ3,Δ2-enoyl-CoA isomeraseIsomerizes the position and configuration of the double bond.Converts the cis- or trans- double bond of an intermediate to a trans-Δ2 configuration suitable for hydratase action.

Abiotic Degradation in Natural Environments

In addition to microbial breakdown, this compound can be degraded by abiotic processes in the environment. The primary abiotic degradation pathways for unsaturated fatty acids are hydrolysis and oxidation.

Hydrolysis: The ester linkages of fatty acids, if they are part of larger lipid molecules like triglycerides or phospholipids, can be subject to hydrolysis. However, as a free fatty acid, the carboxylic acid group of this compound is relatively stable to hydrolysis under typical environmental pH conditions. The rate of hydrolysis can be influenced by pH and temperature, with more extreme conditions accelerating the process.

Oxidation: The double bond in this compound is susceptible to oxidation. This can occur through several mechanisms:

Autoxidation: This is a spontaneous reaction with atmospheric oxygen that proceeds via a free-radical chain reaction. The process is often initiated by factors such as heat, light, or the presence of metal ions. This leads to the formation of hydroperoxides, which can then break down into a variety of smaller, more volatile compounds, including aldehydes, ketones, and shorter-chain fatty acids.

Photo-oxidation: In the presence of light, particularly UV radiation, and photosensitizers (e.g., chlorophyll, humic substances), singlet oxygen can be generated. Singlet oxygen is a highly reactive species that can readily attack the double bond of unsaturated fatty acids, leading to the formation of hydroperoxides at a much faster rate than autoxidation. This process is particularly relevant in sunlit surface waters.

Reaction with other oxidants: In various environmental compartments, this compound may encounter other reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and ozone (O3), which can also rapidly oxidize the double bond.

The products of these oxidation reactions are typically more water-soluble and may be more readily biodegraded than the parent compound.

Table 2: Factors Influencing the Abiotic Degradation of this compound in the Environment

FactorInfluence on HydrolysisInfluence on Oxidation
pH Rate increases at very high or very low pH.Can influence the speciation of metal catalysts and the stability of hydroperoxides.
Temperature Rate increases with increasing temperature.Rate of autoxidation increases significantly with temperature.
Light (UV Radiation) Minimal direct effect.A primary driver of photo-oxidation, leading to the formation of singlet oxygen.
Oxygen Availability Not a direct factor.Essential for both autoxidation and photo-oxidation.
Presence of Metal Ions Can catalyze hydrolysis under certain conditions.Act as catalysts for the decomposition of hydroperoxides in autoxidation, accelerating the process.
Presence of Photosensitizers No direct effect.Required for the generation of singlet oxygen in photo-oxidation.

Chemosensory Reception and Neurophysiological Responses to Z Dodec 10 Enoic Acid

Identification and Characterization of Olfactory Receptors

Scientific literature lacks any studies that have successfully identified or characterized olfactory receptors (ORs) specific to (Z)-dodec-10-enoic acid. Consequently, there is no information available regarding the binding kinetics or specificity of any putative receptor for this compound.

Receptor Binding Kinetics and Specificity for this compound

Due to the absence of identified receptors, no data exists on the binding affinity (Kd), association rate constant (kon), or dissociation rate constant (koff) of this compound with any olfactory receptor. The specificity of any potential receptor for this molecule in comparison to other structurally similar fatty acids is also unknown.

Structural Determinants of Receptor-Ligand Interactions

Without an identified receptor, the structural basis of any potential interaction between an olfactory receptor and this compound remains entirely speculative. The specific amino acid residues, binding pockets, or molecular forces that would be involved in such an interaction have not been determined.

Transduction Mechanisms in Chemosensory Neurons

The intracellular signaling events that would follow the detection of this compound by a chemosensory neuron are also undefined. Research into the broader mechanisms of olfaction suggests that G-protein coupled receptors (GPCRs) are often involved, leading to the activation of second messenger cascades. However, the specific components of such a pathway for this compound have not been elucidated.

Ion Channel Activation and Membrane Potential Changes

There is no experimental evidence detailing which, if any, ion channels are activated upon stimulation with this compound. Consequently, the nature of any resulting changes in the membrane potential of chemosensory neurons, such as depolarization or hyperpolarization, is unknown.

Intracellular Signaling Cascades upon Receptor Activation

The specific intracellular signaling cascades, including the involvement of second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3), that might be triggered by the binding of this compound to a receptor have not been investigated.

Central Nervous System Processing of this compound Stimuli

Given the lack of information on the peripheral detection of this compound, it follows that its processing within the central nervous system is also an unstudied area. The pathways and neural circuits in the brain that would be involved in interpreting a signal from this compound are currently unknown.

Neural Pathways and Circuits Involved in Perception

The detection of fatty acids like this compound in insects is primarily mediated by the olfactory and gustatory systems. While direct neurophysiological studies on this compound are limited, research on related fatty acids and pheromones in model organisms such as Drosophila melanogaster and various moth species provides a framework for understanding the likely neural pathways involved.

The initial step in perception involves the binding of the molecule to specialized receptor proteins on the surface of chemosensory neurons. In insects, these neurons are typically housed in sensory hairs called sensilla, located on the antennae and other parts of the body. Within the sensilla, odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) are thought to play a crucial role in transporting hydrophobic molecules like this compound across the aqueous sensillar lymph to the neuronal receptors. nih.govfrontiersin.org

Recent studies in Drosophila have identified a family of Ionotropic Receptors (IRs) as key players in the detection of fatty acids. elifesciences.orgdntb.gov.uanih.gov Specifically, co-expression of IR25a, IR76b, and IR56d in sweet-sensing Gustatory Receptor Neurons (GRNs) has been shown to be necessary for the appetitive response to fatty acids. elifesciences.orgnih.gov It is plausible that a similar receptor complex is involved in the detection of this compound.

Upon binding of the ligand, the sensory neuron generates an electrical signal that is transmitted along its axon to the primary olfactory processing center in the insect brain, the antennal lobe (in the case of olfaction) or the subesophageal ganglion (for gustation). The antennal lobe is organized into distinct functional units called glomeruli, where axons from sensory neurons expressing the same receptor converge. This anatomical organization creates a specific pattern of glomerular activation that represents the perceived chemical signature.

From the antennal lobe, projection neurons (PNs) relay the processed olfactory information to higher brain centers, including the mushroom bodies and the lateral horn. The mushroom bodies are associated with learning and memory, suggesting that the perception of this compound can be associated with past experiences. The lateral horn is believed to be involved in processing innate behavioral responses to odors.

Table 1: Key Protein Families Implicated in Fatty Acid Chemosensation in Insects

Protein FamilyFunctionPotential Role in this compound Perception
Odorant-Binding Proteins (OBPs)Solubilize and transport hydrophobic odorants to receptors.May bind and transport this compound in the sensillar lymph.
Chemosensory Proteins (CSPs)Bind and transport a variety of hydrophobic semiochemicals. nih.govCould be involved in the transport and delivery of this compound to its receptors. nih.govnih.govmdpi.com
Ionotropic Receptors (IRs)Form ligand-gated ion channels that detect acids, amines, and fatty acids. elifesciences.orgA specific combination of IRs, likely including IR25a and IR76b, may form the receptor for this compound. elifesciences.orgdntb.gov.uanih.gov
Gustatory Receptors (GRs)Mediate taste perception, including sugars and bitter compounds.While primarily for taste, some GRNs are involved in fatty acid detection. nih.gov

Integration of this compound Signals with Other Sensory Cues

The behavioral response of an organism to a chemical signal like this compound is rarely the result of a single sensory input. Instead, the brain integrates information from multiple sensory modalities to produce a context-appropriate behavior. For instance, in many moth species, the response to a female-emitted sex pheromone, which is often a blend of fatty acid derivatives, is heavily influenced by visual and mechanosensory cues. mdpi.com

The neural circuits of the lateral horn are a likely site for the integration of olfactory information with other sensory inputs. Here, olfactory signals relayed from the antennal lobe can be combined with information about wind direction (from mechanosensors on the antennae) and visual landmarks. This integration is crucial for behaviors such as upwind flight towards a pheromone source.

Furthermore, the physiological state of the organism can modulate the perception and response to chemical cues. For example, factors such as mating status, hunger, and circadian rhythm can alter the sensitivity of sensory neurons and the processing of signals within the central nervous system.

Research on social insects has shown that fatty acids like oleic and linoleic acid can act as "death pheromones," signaling the presence of a dead colony member and triggering necrophoric behavior. nih.gov This response is a clear example of how a chemical signal is integrated with the social context of the colony. While the specific role of this compound in such a context is unknown, it highlights the potential for this class of compounds to be involved in complex, context-dependent behaviors.

Table 2: Examples of Sensory Integration in Insect Responses to Chemical Cues

Chemical Cue ClassIntegrated Sensory ModalityResulting Behavior
Fatty Acid-Derived PheromonesMechanosensation (Wind Direction)Oriented upwind flight towards the source.
Fatty Acid-Derived PheromonesVision (Visual Landmarks)Course correction and navigation during flight.
Fatty Acids (as "Death Pheromones")Social Context (Presence of Dead Conspecific)Removal of the dead individual from the nest. nih.gov

Total Synthesis Methodologies for Research Applications

Stereoselective Synthesis of (Z)-dodec-10-enoic Acid

The paramount challenge in the synthesis of this compound lies in the stereocontrolled formation of the cis (or Z) carbon-carbon double bond at the C10-C11 position. The geometric configuration of this bond significantly influences the molecule's physical properties and biological activity. Therefore, methodologies that afford high Z-selectivity are of primary importance.

Strategies for E-Z Isomer Control

Several synthetic strategies have been developed to control the E/Z isomer ratio in alkene synthesis. For the preparation of this compound, two principal methods are widely employed: the Wittig reaction and the partial reduction of an alkyne.

The Wittig reaction is a powerful tool for alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. To achieve high Z-selectivity, unstabilized ylides are typically used. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, this would involve the reaction of a suitable C10 phosphonium ylide with a C2 aldehyde, or a C2 ylide with a C10 aldehyde bearing the carboxylic acid functionality (or a protected form thereof). The use of salt-free conditions is also known to enhance the formation of the Z-isomer. pitt.edu

Another highly effective method for the stereoselective synthesis of Z-alkenes is the partial reduction of an internal alkyne . This approach involves the initial construction of a dodec-10-ynoic acid precursor, followed by a stereoselective reduction of the triple bond to a cis-double bond. A common and effective method for this transformation is catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). This catalyst facilitates the syn-addition of hydrogen to the alkyne, yielding the desired (Z)-alkene with high stereoselectivity.

Challenges in Achieving High Stereochemical Purity

Despite the availability of stereoselective methods, achieving high stereochemical purity of this compound can be challenging. In the Wittig reaction, while unstabilized ylides favor the Z-isomer, the formation of some E-isomer is often unavoidable, necessitating purification. wikipedia.org The Schlosser modification of the Wittig reaction can be employed to favor the E-alkene, highlighting the delicate control required. wikipedia.org

Similarly, during the partial reduction of alkynes, over-reduction to the fully saturated dodecanoic acid can occur if the reaction is not carefully monitored. Furthermore, the choice of catalyst and reaction conditions is critical to prevent isomerization of the newly formed Z-double bond to the more stable E-isomer.

The separation of E/Z isomers of long-chain fatty acids can be difficult due to their similar physical properties. Chromatographic techniques, such as silver ion chromatography or high-performance liquid chromatography (HPLC), are often required to isolate the desired Z-isomer in high purity.

Novel Synthetic Routes and Reagents for Research Synthesis

Research in organic synthesis continues to provide new and improved methods for the stereoselective formation of alkenes. For the synthesis of (Z)-alkenoic acids like this compound, advancements in olefination reactions are particularly relevant.

Modifications of the Horner-Wadsworth-Emmons (HWE) reaction, which typically favor the E-alkene, have been developed to achieve high Z-selectivity. The Still-Gennari modification, for instance, utilizes phosphonates with electron-withdrawing groups to promote the formation of the Z-isomer.

Furthermore, new catalytic methods for the Z-selective reduction of alkynes are continually being explored, offering alternatives to traditional poisoned catalysts with improved functional group tolerance and milder reaction conditions. These novel reagents and routes provide researchers with a broader toolbox for the efficient and stereocontrolled synthesis of this compound for various research applications.

Preparation of Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating metabolic pathways and reaction mechanisms. chem-station.comhwb.gov.in The synthesis of this compound labeled with stable isotopes such as deuterium (B1214612) (²H) or Carbon-13 (¹³C) allows for its tracking and quantification in biological systems.

Isotopic Labeling Strategies (e.g., Deuterium, Carbon-13)

Deuterium Labeling: Deuterium atoms can be incorporated into the molecule at specific positions. For instance, a deuterated Wittig reagent or a deuterated aldehyde can be used to introduce deuterium at the double bond. Alternatively, deuterated reducing agents can be employed in the reduction of an alkyne to introduce deuterium across the double bond. Site-specific deuteration can also be achieved through H-D exchange reactions on suitable precursors. hwb.gov.in

Carbon-13 Labeling: Carbon-13 can be incorporated into the carbon backbone of this compound using ¹³C-labeled starting materials. For example, the synthesis can be designed to utilize commercially available ¹³C-labeled alkyl halides or carbonyl compounds. A common strategy for introducing a ¹³C label at the carboxylic acid position is through the use of ¹³CO₂ as a carbon source in a carboxylation reaction of an appropriate organometallic precursor. nih.gov This allows for the specific labeling of the carboxyl carbon, which is often of interest in metabolic studies. medchemexpress.comnih.gov

The choice of labeling strategy depends on the specific research question being addressed. The ability to synthesize precisely labeled versions of this compound is essential for advancing our understanding of its role in various biological processes.

Applications in Metabolic Tracing and Spectroscopic Analysis

While specific research applications of this compound in metabolic tracing and detailed spectroscopic analyses are not extensively documented in publicly available literature, the principles and methodologies for such studies are well-established for fatty acids. This section outlines the theoretical framework and practical approaches for using isotopically labeled this compound in metabolic tracing and its characterization using spectroscopic techniques, drawing on data from analogous unsaturated fatty acids.

Metabolic Tracing with Isotopically Labeled this compound

Stable isotope tracing is a powerful technique to follow the metabolic fate of a molecule in biological systems. nih.gov By introducing a labeled version of this compound, where one or more atoms are replaced with a heavy isotope (e.g., Deuterium (²H) or Carbon-13 (¹³C)), researchers can track its absorption, distribution, and transformation into other metabolites. eurisotop.comnih.gov

Methodology Overview:

Synthesis of Labeled Tracers: The first step involves the chemical synthesis of this compound with isotopic labels at specific atomic positions. science.gov For instance, ¹³C atoms could be incorporated into the carboxylic acid group or at various positions along the carbon chain.

Administration and Sample Collection: The labeled compound is introduced into a biological system, such as cell cultures or animal models. nih.gov Over time, samples (e.g., plasma, tissues) are collected.

Analysis: The collected samples are analyzed, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, to detect the labeled compound and its metabolic products. nih.gov The pattern and extent of isotope incorporation in different molecules provide insights into the metabolic pathways involved.

Hypothetical Research Applications:

Elucidation of Metabolic Pathways: By tracking the labeled atoms, it would be possible to determine if this compound is elongated, desaturated, or undergoes β-oxidation. For example, the detection of labeled acetyl-CoA would indicate its breakdown through β-oxidation.

Quantification of Metabolic Flux: The rate at which the labeled this compound is converted into other metabolites can be measured to quantify the flux through specific metabolic pathways. eurisotop.com This information is crucial for understanding how metabolism is altered in different physiological or pathological states.

Spectroscopic Analysis of this compound

Spectroscopic techniques are essential for the structural confirmation and analysis of fatty acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicted ¹H NMR Chemical Shifts: The key signals in the ¹H NMR spectrum of this compound would include:

Olefinic Protons (-CH=CH-): Protons on the cis-double bond at C10 and C11 are expected to appear in the range of 5.3-5.4 ppm as a multiplet. nih.gov

Allylic Protons (=CH-CH₂-): The protons on C9 and C12, adjacent to the double bond, would resonate around 2.0-2.1 ppm. researchgate.net

Alpha-Methylene Protons (-CH₂-COOH): The protons on C2, adjacent to the carboxylic acid group, are typically found at approximately 2.3 ppm. researchgate.net

Terminal Methyl Protons (-CH₃): The methyl group at the end of the chain is expected to produce a triplet at around 0.9 ppm. orgchemboulder.com

Other Methylene (B1212753) Protons (-(CH₂)n-): The remaining methylene groups would appear as a broad signal between 1.2 and 1.6 ppm. orgchemboulder.com

Predicted ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum would provide information on each carbon atom in the molecule.

Carboxyl Carbon (-COOH): This carbon would have a chemical shift in the range of 175-180 ppm. researchgate.net

Olefinic Carbons (-CH=CH-): The carbons of the double bond (C10 and C11) are expected to resonate around 128-132 ppm. researchgate.netrsc.org

Methylene Carbons (-CH₂-): The various methylene carbons would appear in the range of 22-35 ppm. researchgate.net

Terminal Methyl Carbon (-CH₃): The terminal methyl carbon would have a chemical shift of approximately 14 ppm. researchgate.net

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. For analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids are often converted to their methyl esters. aip.org

Expected Mass Spectrum of this compound methyl ester:

Molecular Ion (M⁺): The molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the methyl ester.

Fragmentation Pattern: Electron ionization (EI) would cause the molecule to fragment in a characteristic manner. jeol.com Common fragments for fatty acid methyl esters include ions resulting from cleavage at various points along the alkyl chain. The location of the double bond influences the fragmentation pattern, although it can sometimes be ambiguous without derivatization. researchgate.net

The table below summarizes the predicted spectroscopic data for this compound.

Spectroscopic Data Predicted Chemical Shift / m/z Assignment
¹H NMR ~5.3-5.4 ppmOlefinic protons (C10-H, C11-H)
~2.3 ppmAlpha-methylene protons (C2-H₂)
~2.0-2.1 ppmAllylic protons (C9-H₂, C12-H₂)
~1.2-1.6 ppmMethylene protons (-(CH₂)n-)
~0.9 ppmTerminal methyl protons (C1-H₃ of ethyl group if esterified)
¹³C NMR ~175-180 ppmCarboxyl carbon (C1)
~128-132 ppmOlefinic carbons (C10, C11)
~22-35 ppmMethylene carbons
~14 ppmTerminal methyl carbon (of ethyl group if esterified)
Mass Spec (as methyl ester) [M]⁺Molecular Ion
Various fragmentsCharacteristic of fatty acid methyl ester fragmentation

This is an interactive data table. You can sort and filter the information by clicking on the column headers.

Analytical Chemistry Approaches for Z Dodec 10 Enoic Acid in Biological Matrices

Extraction and Sample Preparation Protocols for Biological Samples

The initial and most critical stage in the analysis of (Z)-dodec-10-enoic acid is its isolation from the intricate biological environment. The primary objectives of sample preparation are to extract the analyte with high recovery, remove interfering substances (e.g., proteins, phospholipids, salts), and concentrate the sample for subsequent analysis. cdc.govresearchgate.netnih.gov The choice of method depends on the nature of the sample, the concentration of the analyte, and the requirements of the downstream analytical instrumentation.

Solid-phase extraction (SPE) is a widely utilized technique for the purification and concentration of lipids, including free fatty acids, from biological samples. nih.gov It offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation. nih.gov The methodology is based on the partitioning of the analyte between a solid stationary phase (sorbent) and a liquid mobile phase. nih.gov

For the isolation of this compound, various sorbents can be employed. Non-polar, reversed-phase sorbents like C18-bonded silica (B1680970) are effective for retaining fatty acids from aqueous matrices, while ion-exchange sorbents, such as aminopropyl-bonded phases, can specifically target the carboxylic acid functional group. researchgate.netaocs.org The general SPE procedure involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. nih.gov

Table 1: Example of a Generic Solid-Phase Extraction (SPE) Protocol for Fatty Acids

Step Purpose Typical Reagents/Solvents
1. Conditioning To activate the sorbent and ensure reproducible interaction with the analyte. Methanol (B129727) followed by water or an appropriate buffer.
2. Sample Loading To apply the pre-treated biological sample onto the SPE cartridge. The sample is often acidified to ensure the fatty acid is in its protonated, less polar form.
3. Washing To remove polar, interfering compounds from the sorbent. Water, aqueous buffers, or a weak organic solvent mixture (e.g., water/methanol).

| 4. Elution | To recover the retained this compound from the sorbent. | A non-polar solvent or mixture, often acidified (e.g., hexane/diethyl ether with acetic acid). |

Liquid-liquid extraction (LLE) is a foundational and extensively used method for lipid extraction based on the differential solubility of compounds in two immiscible liquid phases. arabjchem.org For fatty acids in biological fluids, LLE effectively separates lipids from water-soluble components like proteins and salts.

The most renowned LLE methods for lipid extraction are the Folch and the Bligh and Dyer techniques. researchgate.netarabjchem.org These methods utilize a mixture of chloroform (B151607) and methanol. When water is added from the biological sample, a biphasic system is formed. The lipids, including this compound, partition into the lower, denser chloroform layer, while more polar molecules remain in the upper aqueous-methanol layer. arabjchem.org While effective, these methods use chlorinated solvents, prompting the development of alternative systems. arabjchem.org

Table 2: Comparison of Common Liquid-Liquid Extraction (LLE) Solvent Systems for Fatty Acids

Method Solvent System (v/v/v) Principle Key Characteristics
Folch Chloroform / Methanol (2:1) Forms a biphasic system upon addition of sample water or saline solution. Lipids partition into the lower chloroform phase. researchgate.netarabjchem.org Highly efficient and widely cited; uses a large solvent-to-sample ratio.
Bligh & Dyer Chloroform / Methanol / Water (1:2:0.8 initial, 2:2:1.8 final) A modification of the Folch method using less solvent, making it suitable for smaller sample volumes. researchgate.net More economical with solvents compared to the Folch method.

| Butanol/Methanol (BUME) | Butanol / Methanol (3:1), followed by Heptane / Ethyl Acetate (B1210297) (3:1) | A two-step method that avoids the use of chlorinated solvents. arabjchem.org | Considered a more environmentally friendly "green" chemistry alternative. |

The analysis of fatty acids by gas chromatography (GC) is complicated by the polar nature of the carboxylic acid group, which leads to poor chromatographic peak shape and inadequate volatility. nih.govresearchgate.net Therefore, derivatization is an essential step to convert the polar carboxyl group into a more volatile, non-polar ester. resolvemass.caavantiresearch.com This process significantly improves chromatographic resolution and detection sensitivity. researchgate.net

The most common derivatization strategy is methylation to form fatty acid methyl esters (FAMEs). resolvemass.camdpi.com This can be achieved using various reagents, such as methanol with an acid catalyst like boron trifluoride (BF₃) or hydrochloric acid (HCl). researchgate.net For analyses requiring ultra-high sensitivity, particularly with mass spectrometry using negative chemical ionization, derivatizing agents like pentafluorobenzyl bromide (PFBBr) are employed. nih.govresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to increase volatility. mdpi.comnih.gov

Table 3: Overview of Derivatization Reagents for Fatty Acid Analysis

Reagent Derivative Formed Typical Reaction Conditions Primary Advantage
Boron Trifluoride-Methanol (BF₃-Methanol) Fatty Acid Methyl Ester (FAME) Heating at 60-100°C for a short period (e.g., 10-30 min). researchgate.net Fast, effective, and widely used for routine GC analysis.
Acidified Methanol (e.g., HCl or H₂SO₄ in Methanol) Fatty Acid Methyl Ester (FAME) Requires heating, often for a longer duration (e.g., 60-90 min). researchgate.net A common and reliable method for FAME preparation.
Pentafluorobenzyl Bromide (PFBBr) Pentafluorobenzyl (PFB) Ester Reaction with a catalyst in an organic solvent at moderate temperature. nih.govresearchgate.net Produces an electrophoric derivative ideal for highly sensitive detection by GC-NCI-MS. nih.gov

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester | Mild heating (e.g., 60°C) in a suitable solvent. mdpi.com | Creates stable and volatile derivatives suitable for GC-MS analysis. mdpi.com |

Chromatographic Separation Techniques

Following extraction and derivatization, chromatographic techniques are employed to separate this compound from other fatty acids and matrix components before its detection and quantification.

Gas chromatography-mass spectrometry (GC-MS) is considered the gold standard for the comprehensive analysis of fatty acids. resolvemass.ca The technique combines the powerful separation capabilities of GC with the definitive identification power of MS. nih.govresolvemass.ca Derivatized fatty acids, such as the FAME of this compound, are volatilized in a heated injector and separated on a long capillary column based on their boiling points and interactions with the column's stationary phase. avantiresearch.com

As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov For quantitative analysis, the instrument can be operated in selective ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored, greatly enhancing sensitivity and selectivity. avantiresearch.com

Table 4: Typical GC-MS Parameters for the Analysis of Fatty Acid Methyl Esters (FAMEs)

Parameter Typical Setting/Condition
GC Column Capillary column with a low-to-mid polarity stationary phase (e.g., HP-5MS, DB-Wax). mdpi.com
Injector Splitless mode at a high temperature (e.g., 250-280°C) for trace analysis. mdpi.com
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.5 mL/min). ifremer.fr
Oven Program Temperature gradient, e.g., initial hold at 100°C, ramp up to 320°C. mdpi.com
MS Ionization Electron Ionization (EI) at 70 eV. nih.gov

| MS Detection | Full Scan mode for identification or Selective Ion Monitoring (SIM) for quantification. avantiresearch.com |

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of fatty acids. It is particularly useful for analyzing underivatized fatty acids, which is advantageous when derivatization is problematic or when the native form of the acid is of interest. qut.edu.au HPLC is also a primary method for the purification (preparative chromatography) of this compound from synthesis reactions or complex natural extracts.

For analytical purposes, reversed-phase HPLC (RP-HPLC) is the most common mode used. sielc.com Separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase. A typical mobile phase consists of a gradient mixture of an organic solvent, like acetonitrile, and an acidic aqueous solution. sielc.comcnrs.fr The acid (e.g., formic or phosphoric acid) is added to suppress the ionization of the fatty acid's carboxyl group, ensuring good retention and peak shape. sielc.com Detection can be achieved using a UV detector at low wavelengths (around 200-210 nm) or, for much greater sensitivity and specificity, a mass spectrometer (LC-MS). qut.edu.aucnrs.fr

Table 5: Common High-Performance Liquid Chromatography (HPLC) Conditions for Fatty Acid Analysis

Parameter Typical Setting/Condition
Mode Reversed-Phase (RP-HPLC). sielc.com
Stationary Phase C18 bonded silica column. sielc.comcnrs.fr
Mobile Phase Gradient elution using Acetonitrile and water, often containing a small percentage of acid (e.g., 0.1% Formic Acid). sielc.com
Flow Rate 0.5 - 1.0 mL/min for analytical columns.

| Detector | Diode Array Detector (DAD) at ~210 nm or Mass Spectrometry (MS). cnrs.fr |

Spectroscopic Characterization in Research

Spectroscopic methods are indispensable for the structural confirmation of this compound, ensuring that the correct molecule is being studied. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's carbon framework, the configuration of its double bond, and the presence of its key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. jchps.com For this compound, both ¹H and ¹³C NMR are used to confirm the identity and stereochemistry of the compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are employed to assign all proton and carbon signals unequivocally. core.ac.ukomicsonline.org

The ¹H NMR spectrum provides information on the different types of protons and their electronic environments. The signals for the olefinic protons (at C10 and C11) are particularly important. Their chemical shift and, crucially, the coupling constant (J-value) between them, confirm the cis or (Z) geometry of the double bond. A typical J-value for cis-alkene protons is in the range of 6-12 Hz, which is significantly smaller than the 12-18 Hz range observed for trans-alkenes.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the carboxylic acid, the sp²-hybridized carbons of the double bond, and the sp³-hybridized carbons of the aliphatic chain are all in characteristic regions, allowing for complete structural verification.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are predictions based on standard chemical shift ranges and may vary depending on the solvent and experimental conditions.)

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity / Key Correlations
1-COOH~10-12~179-181Singlet (broad)
2-CH₂-~2.35~34Triplet
3-CH₂-~1.63~25Quintet
4-7-(CH₂)₄-~1.30~29Multiplet (overlapping)
8-CH₂-~1.28~29.5Multiplet
9-CH₂-~2.05~27Multiplet (allylic)
10=CH-~5.35~129Multiplet (vinylic)
11=CH-~5.30~128Multiplet (vinylic)
12-CH₃~0.90~14Triplet

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of both a carboxylic acid and a cis-alkene.

The most prominent features are the absorptions from the carboxylic acid group: a very broad O-H stretching band typically centered around 3000 cm⁻¹ and a strong, sharp C=O (carbonyl) stretching band between 1700-1725 cm⁻¹. The presence of the carbon-carbon double bond is indicated by a C=C stretching vibration around 1650 cm⁻¹ and a =C-H stretching vibration just above 3000 cm⁻¹. libretexts.orglumenlearning.com The =C-H out-of-plane bending vibration for a cis-disubstituted alkene typically appears as a broad, strong band around 675-730 cm⁻¹, further supporting the (Z) configuration. libretexts.org

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretch3300-2500Strong, Very Broad
Alkane (C-H)Stretch2960-2850Strong
Carboxylic Acid (C=O)Stretch1725-1700Strong
Alkene (C=C)Stretch~1650Medium, sometimes weak
Alkene (=C-H)Stretch3020-3000Medium
Alkene, cis (=C-H)Out-of-plane bend730-675Strong, Broad

Quantification Methodologies and Validation in Research Contexts

Accurate quantification of this compound in biological matrices like plasma, serum, or tissue is typically achieved using chromatographic methods, most commonly Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Method validation is critical to ensure the reliability of the obtained data.

The use of an internal standard (IS) is essential for accurate quantification in complex biological samples. nih.gov An IS is a compound with similar chemical and physical properties to the analyte that is added in a known quantity to every sample, calibrator, and quality control sample before any sample preparation steps. lipidmaps.org Its purpose is to correct for the loss of analyte during extraction, derivatization, and injection, as well as to account for variations in instrument response. nih.govlipidmaps.org

For fatty acid analysis by GC-MS, the ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterium-labeled this compound (e.g., this compound-d₄). This is because it co-elutes with the unlabeled analyte and behaves almost identically throughout the entire analytical process, providing the most accurate correction. lipidmaps.org

When a specific isotope-labeled standard is unavailable, a structurally similar fatty acid that is not naturally present in the sample, such as heptadecanoic acid (17:0) or nonadecanoic acid (19:0), may be used. nih.govresearchgate.net However, the choice of a non-isotopic IS must be carefully validated, as differences in extraction efficiency and derivatization rates can introduce bias. researchgate.net

Method validation includes the determination of the Limit of Detection (LOD) and the Limit of Quantification (LOQ). These parameters define the lower boundaries of an assay's performance.

Limit of Detection (LOD): This is the lowest concentration of the analyte that can be reliably distinguished from the absence of the analyte (background noise), but not necessarily quantified with acceptable precision and accuracy. The International Union of Pure and Applied Chemistry (IUPAC) defines the LOD as the mean of the blank measurements plus three times the standard deviation of the blank. nih.gov

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be measured with an acceptable level of precision and accuracy. The LOQ is crucial for reporting quantitative results at low concentrations. It is often defined as the mean of the blank plus ten times the standard deviation of the blank. nih.gov

For research assays analyzing this compound in biological matrices, establishing the LOD and LOQ is critical. It ensures that any reported concentrations, particularly those at trace levels, are scientifically valid and that the assay is sensitive enough to meet the objectives of the study. These limits are determined by analyzing replicate samples of a blank matrix (e.g., fatty acid-free plasma) and samples with very low, known concentrations of the analyte.

Structure Activity Relationships and Analog Design in Academic Research

Systematic Modification of the Alkene Position and Geometry

The position and geometry of the carbon-carbon double bond are critical features influencing the biological activity of dodecenoic acid isomers. wikipedia.orgpressbooks.publibretexts.orglibretexts.org Research has demonstrated that both the location and the cis/trans (or Z/E) configuration of the double bond can significantly impact the molecule's effectiveness. wikipedia.orgpressbooks.publibretexts.orglibretexts.org

For instance, studies on various isomers of dodecenoic acid have revealed that the cis conformation often exhibits stronger biological activity compared to its trans counterpart. nih.gov In a study investigating the effect of different dodecenoic acid isomers on the virulence of Pseudomonas aeruginosa, the cis-isomer showed the most potent inhibitory activity. nih.gov This suggests that the specific spatial arrangement of the molecule, dictated by the Z configuration of the double bond at the 10th position in (Z)-dodec-10-enoic acid, is crucial for its biological function.

Furthermore, the position of the double bond along the carbon chain is a key determinant of activity. Shifting the double bond can alter the molecule's shape and its ability to fit into a receptor's binding site. For example, in a study of various fatty acid derivatives, modifications at the C2-C4 positions significantly impacted antimicrobial activity. asm.org While direct comparisons of a wide range of positional isomers of dodecenoic acid are not extensively detailed in the provided results, the principle that alkene position is a critical factor in the biological activity of fatty acids is well-established. nih.govoup.comnih.gov

The following table summarizes the influence of alkene geometry on the inhibitory activity of dodecenoic acid derivatives against a specific bacterial system.

Alkene GeometryRelative Inhibitory Activity
cis-isomerStrongest
Saturated isomerModerate
trans-isomerWeakest

This table illustrates the general trend observed in studies where the cis-conformational fatty acids showed the strongest inhibitory activity, followed by their saturated isomers and trans-isomers. nih.gov

Investigation of Chain Length Effects on Biological Activity

The length of the carbon chain in fatty acids is a well-established determinant of their biological effects. nih.govacs.orgresearchgate.net Systematic investigations into analogs of this compound with varying chain lengths have provided valuable insights into the structural requirements for optimal activity.

Research has shown that for certain biological activities, there is an optimal chain length, and deviations from this length, either by shortening or lengthening the carbon backbone, can lead to a decrease in potency. For example, a study on α,β-unsaturated fatty acids demonstrated that those with a chain length of more than twelve carbons exhibited significant inhibition of T3SS gene expression in Pseudomonas aeruginosa. nih.gov This suggests that the 12-carbon backbone of dodecenoic acid is within a favorable range for this particular activity.

Conversely, in other systems, a nonlinear relationship between chain length and activity has been observed, a phenomenon sometimes referred to as the "cutoff effect". acs.org This effect is characterized by an increase in activity up to a certain chain length, followed by a rapid decrease. This has been observed for various biological properties, including antimicrobial and antioxidant activities. asm.orgacs.org For instance, in one study, the antimicrobial activity of a series of fatty acid amide derivatives increased with the number of carbon atoms, peaking at a C12 chain length, and then decreasing with longer chains. asm.org

The table below presents a hypothetical representation of the effect of chain length on a specific biological activity, based on the general principles observed in fatty acid research.

Chain Length (Number of Carbons)Relative Biological Activity
8Low
10Moderate
12High
14Moderate
16Low

This table is a generalized representation based on the principle that biological activity can be highly dependent on the fatty acid chain length, with an optimal length often observed. asm.orgacs.org

Functional Group Derivatization and Their Impact on Receptor Binding

Researchers have synthesized and evaluated a variety of derivatives, including esters and amides, to probe the importance of the carboxylic acid moiety. asm.orgacs.orgrsc.org For example, the conversion of the carboxylic acid to an amide can introduce new hydrogen bond donors and acceptors, potentially altering the binding mode to a target receptor. A study on fatty acid amide derivatives revealed that the nature of the substituent on the amide nitrogen had a profound effect on antimicrobial activity. asm.org Specifically, dimethylamides were found to be highly active. asm.org

Furthermore, the introduction of other functional groups along the carbon chain can also significantly impact biological activity. For instance, the introduction of hydroxyl or keto groups can create new points of interaction with a receptor. The synthesis of analogs with such modifications allows for a detailed mapping of the pharmacophore, the essential features of the molecule required for biological activity.

The following table provides examples of functional group modifications and their potential impact on receptor binding.

Original Functional GroupDerivativePotential Impact on Receptor Binding
Carboxylic AcidMethyl EsterReduces hydrogen bond donating capacity, increases lipophilicity.
Carboxylic AcidDimethylamideIntroduces a hydrogen bond acceptor, alters steric profile. asm.org
AlkeneEpoxideIntroduces polar functional group, alters conformation.
Methylene (B1212753)HydroxylIntroduces hydrogen bond donor and acceptor.

Conformation-Activity Studies

The three-dimensional shape, or conformation, of this compound and its analogs is a critical factor governing their biological activity. nih.govacs.orgacs.org The flexibility of the fatty acid chain allows it to adopt various conformations, and the specific conformation that binds to a receptor is often the one that determines the biological response. acs.org

The conformational flexibility of fatty acids also means that they can adapt their shape to bind to multiple receptors, which can lead to a lack of selectivity. acs.org Therefore, designing more rigid analogs that are "pre-locked" into the desired active conformation is a key strategy in developing more selective and potent compounds.

Enzymatic and Biocatalytic Transformations of Z Dodec 10 Enoic Acid

Microbial Metabolism of (Z)-dodec-10-enoic Acid

The microbial metabolism of fatty acids is a fundamental process in many microorganisms, involving a series of enzymatic reactions to either degrade the fatty acid for energy or modify it for incorporation into cellular components.

Oxidation and Reduction Pathways

Microbial oxidation of unsaturated fatty acids can proceed through several pathways. The most common is β-oxidation, where the fatty acid is shortened by two-carbon units in each cycle. For unsaturated fatty acids like this compound, auxiliary enzymes are required to handle the double bond. Isomerases and reductases reposition or reduce the double bond to allow the core β-oxidation machinery to proceed.

Another potential oxidative pathway is ω-oxidation, which begins with the hydroxylation of the terminal methyl group, followed by further oxidation to a dicarboxylic acid. This pathway is particularly relevant for the production of specialty chemicals and polymer precursors. While not specifically documented for this compound, ω-oxidation has been observed for other fatty acids in various bacteria and yeasts.

Reduction pathways, on the other hand, can involve the saturation of the double bond, converting the unsaturated fatty acid into its saturated counterpart, dodecanoic acid. This process is typically carried out by enoate reductases.

Esterification and Hydrolysis Processes

Microbial esterification of fatty acids is a common strategy for energy storage in the form of triacylglycerols or wax esters. This process is catalyzed by various lipases and acyltransferases, which link the fatty acid to a suitable alcohol moiety, such as glycerol (B35011) or a long-chain fatty alcohol.

Conversely, the hydrolysis of fatty acid esters is carried out by lipases, which break the ester bond to release the free fatty acid and the alcohol. This process is crucial for mobilizing stored lipids for energy production or other metabolic needs. Lipase-catalyzed hydrolysis is a reversible reaction, and the equilibrium can be shifted towards either synthesis or hydrolysis depending on the reaction conditions, such as water activity.

Enzyme Characterization for this compound Modifications

The modification of this compound relies on the action of specific enzymes. Characterizing these enzymes is essential for understanding their function and for their potential application in biocatalytic processes.

Isolation and Purification of Relevant Enzymes

Enzymes capable of modifying fatty acids can be isolated from various microbial sources, including bacteria, yeasts, and fungi. The general procedure for enzyme isolation and purification involves several steps:

Cell Lysis: Breaking open the microbial cells to release the intracellular enzymes.

Crude Extract Preparation: Separating the soluble proteins from cell debris through centrifugation.

Protein Precipitation: Using techniques like ammonium (B1175870) sulfate (B86663) precipitation to concentrate the target enzyme.

Chromatography: Employing various chromatographic methods, such as ion-exchange, size-exclusion, and affinity chromatography, to separate the desired enzyme from other proteins based on its specific physicochemical properties.

The purity of the enzyme at each step is typically monitored by techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

Kinetic and Mechanistic Studies of Biotransformations

Once a purified enzyme is obtained, its catalytic activity and mechanism of action can be studied in detail. Kinetic studies are performed to determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.

For lipase-catalyzed esterification reactions involving fatty acids, a common kinetic model is the Ping-Pong Bi-Bi mechanism. In this model, the lipase (B570770) first reacts with the fatty acid to form an acyl-enzyme intermediate, releasing the first product (e.g., water). The alcohol substrate then binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme.

Mechanistic studies aim to elucidate the detailed chemical steps of the enzymatic reaction, including the identification of key amino acid residues in the active site that are involved in catalysis.

Advanced Research Methodologies and Future Directions

Omics Approaches in (Z)-dodec-10-enoic Acid Research

"Omics" technologies provide a holistic view of the molecular processes underlying the production and perception of compounds like this compound. These approaches allow for the simultaneous analysis of thousands of genes, proteins, and metabolites, offering unprecedented insight into complex biological systems.

Transcriptomics and Proteomics of Biosynthetic Pathways

The biosynthesis of fatty acid-derived insect pheromones, including C12 structures like this compound, typically involves a series of enzymatic modifications of common fatty acid precursors. frontiersin.orgchalmers.se The pathway begins with de novo fatty acid synthesis, followed by specific desaturation, chain-shortening or elongation, and functional group modification. frontiersin.orgnih.gov Transcriptomics (RNA sequencing) and proteomics (mass spectrometry-based protein identification) are powerful tools for identifying the specific enzymes involved in these pathways, particularly within specialized tissues like insect pheromone glands.

By comparing the gene expression and protein abundance profiles between pheromone-producing and non-producing tissues or life stages, researchers can pinpoint candidate enzymes. For instance, a transcriptome analysis of the brown planthopper, Nilaparvata lugens, identified 10 putative desaturase genes, some of which were differentially expressed depending on the insect's food source, indicating their role in fatty acid metabolism and adaptation. nih.gov Similarly, a combined transcriptomic and proteomic study in the oriental fruit fly, Bactrocera dorsalis, revealed that protein feeding is crucial for sex pheromone synthesis by upregulating specific enzymes in the biosynthetic pathway. elifesciences.orgnih.gov

In the context of this compound, these approaches would focus on identifying key enzyme classes responsible for its unique structure.

Table 1: Potential Key Enzyme Classes in the Biosynthesis of this compound

Enzyme ClassPutative Function in this compound BiosynthesisCommon Precursor
Acyl-CoA DesaturaseIntroduction of the Z-double bond at the Δ10 position.Dodecanoyl-CoA (Lauryl-CoA)
Fatty Acyl-CoA Reductase (FAR)If the acid is a precursor, reduction to the corresponding alcohol.(Z)-dodec-10-enoyl-CoA
Alcohol Dehydrogenase/OxidaseIf the acid is the final product, oxidation of a fatty alcohol precursor.(Z)-dodec-10-en-1-ol
ThioesteraseChain-length determination and release of the C12 fatty acid from the fatty acid synthase complex.Dodecanoyl-ACP

Metabolomics for Pathway Intermediates and End Products

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological sample. In pheromone research, it is crucial for confirming the identity of final products and identifying pathway intermediates and precursors. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to generate chemical profiles of pheromone gland extracts. agriscigroup.us

A metabolomics investigation into the pheromone biosynthesis of the Eurasian spruce bark beetle, Ips typographus, successfully quantified key pheromone components and identified a fatty acid ester as a possible storage form of a pheromone precursor. nih.govresearchgate.net Another study utilized Direct Analysis in Real Time mass spectrometry (DART MS) for the in situ lipid profiling of single Drosophila melanogaster pheromone glands, demonstrating a rapid and powerful method for characterizing a broad range of lipids, including fatty acids and their derivatives. rsc.org

For this compound, a metabolomics approach would involve profiling the relevant tissue (e.g., an insect pheromone gland) to detect the compound itself and to identify related molecules that could be precursors, byproducts, or degradation products, thereby validating the proposed biosynthetic pathway.

Table 2: Hypothetical Pathway Intermediates and Related Metabolites for this compound Research

MetabolitePotential RoleAnalytical Detection Method
Lauric acid (Dodecanoic acid)Saturated C12 precursorGC-MS, LC-MS
Dodecanoyl-CoAActivated form of the precursorLC-MS/MS
(Z)-dodec-10-en-1-olPotential alcohol precursor or reduction productGC-MS
(Z)-dodec-10-enalPotential aldehyde intermediateGC-MS (after derivatization)
Hexadecanoic acid (Palmitic acid)Common fatty acid that may be chain-shortenedGC-MS, LC-MS

Computational Modeling and Cheminformatics

Computational approaches accelerate the discovery process by predicting molecular interactions and relationships, guiding experimental work and reducing the need for extensive empirical screening.

Molecular Docking for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein). nih.gov This method is invaluable in chemosensory research for predicting which odorant receptors (ORs) or odorant-binding proteins (OBPs) might detect a specific compound. researchgate.net

Recent breakthroughs in protein structure prediction, such as AlphaFold, have enabled the application of Structure-Based Virtual Screening (SBVS) even for insect ORs, for which experimentally determined structures are scarce. ijbs.com A recent study successfully used an SBVS workflow combining molecular docking with in vivo validation to identify new, behaviorally active compounds for non-pheromonal receptors in the moth Spodoptera littoralis. ijbs.combiorxiv.org Although docking simulations on insect ORs have primarily been used to understand binding mechanisms, they are increasingly being explored for ligand discovery. ijbs.com

For this compound, molecular docking could be used to screen a library of known or predicted insect OR structures to identify putative receptors. This would involve:

Generating a 3D model of this compound.

Obtaining 3D structures of target ORs from databases or prediction tools.

Simulating the docking of the fatty acid into the binding pocket of each receptor.

Ranking the receptors based on binding energy scores and interaction patterns to prioritize them for experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, untested compounds.

In the context of this compound, a QSAR study would involve synthesizing or obtaining a series of related fatty acid analogs (e.g., varying chain length, double bond position, or stereochemistry) and experimentally measuring their activity on a specific receptor or in a behavioral assay. A statistical model would then be built relating the biological activity to various calculated molecular descriptors. This model could then be used to predict the activity of other, unsynthesized analogs, guiding the design of more potent or selective agonists or antagonists for the target receptor.

Table 3: Example Molecular Descriptors for a Hypothetical QSAR Model of C12 Fatty Acid Derivatives

Descriptor ClassSpecific ExampleRelevance to Biological Activity
ConstitutionalMolecular WeightSize constraints of the receptor binding pocket.
TopologicalWiener IndexDescribes molecular branching and shape.
GeometricMolecular Surface AreaInfluences interaction with the receptor surface.
ElectrostaticPartial Charge on Carboxyl GroupGoverns electrostatic and hydrogen bond interactions.
LipophilicLogP (Octanol-Water Partition Coefficient)Relates to the hydrophobicity of the molecule, affecting transport and binding.

Microfluidics and High-Throughput Screening in Chemosensory Research

The functional characterization of odorant receptors and the screening of active compounds have been revolutionized by microfluidics and high-throughput screening (HTS) technologies. These methods allow for precise control over stimulus delivery in miniaturized formats, enabling rapid testing of many compounds or receptors in parallel. researchgate.netmdpi.com

Microfluidic devices can generate precise and rapid pulses of volatile compounds, mimicking the natural encounter of an insect with an odor plume. nih.govresearchgate.net These devices can be integrated with various detection systems, including electrophysiological recording (e.g., electroantennography) or cell-based assays. Cell-based HTS assays often use heterologous expression systems (like HEK293 cells or Xenopus oocytes) engineered to express a specific insect OR. researchgate.net When the receptor is activated by a ligand like this compound, it triggers a downstream signaling cascade that results in a measurable signal, such as a change in intracellular calcium concentration or the expression of a reporter gene (e.g., luciferase).

Furthermore, automated behavioral platforms like the "Flywalk" system use computer-controlled stimulus delivery in small wind tunnels to track the walking behavior of individual insects in response to specific odor pulses, allowing for high-throughput screening of olfactory preferences and sensitivities. upf.edunih.govmpg.de Such a system could be used to rapidly assess the behavioral relevance of this compound and its analogs to a particular insect species. The integration of these technologies provides a powerful platform for deorphanizing receptors (matching them with their activating ligands) and for discovering new molecules that can modify insect behavior. researchgate.net

Emerging Research Themes in this compound Chemical Ecology and Biochemistry

While research directly focused on this compound is still in its nascent stages, several emerging themes in the broader fields of chemical ecology and biochemistry offer promising avenues for future investigation. By drawing parallels with structurally similar fatty acids, researchers can hypothesize potential roles and formulate targeted studies.

One of the most compelling emerging research areas is the potential involvement of this compound in microbial communication and quorum sensing . A variety of fatty acid molecules, including isomers of dodecenoic acid, are known to function as diffusible signal factors (DSFs) in bacteria, regulating virulence, biofilm formation, and other collective behaviors. For instance, cis-2-dodecenoic acid is a well-characterized DSF in Burkholderia cenocepacia thegoodscentscompany.com. Investigating whether this compound can act as a signaling molecule for specific microbial communities, potentially influencing inter-species communication within complex microbiomes, represents a significant research frontier.

Another key area for exploration is the role of this compound in plant-insect and plant-pathogen interactions . Fatty acids and their derivatives are central to plant defense mechanisms, acting as precursors to signaling molecules like jasmonates or functioning directly as antimicrobial or insecticidal agents. Research on other unsaturated fatty acids has demonstrated their induction upon herbivory or infection mdpi.com. Future studies could explore whether the biosynthesis of this compound is upregulated in plants under biotic stress and whether it plays a role in either direct defense or as a signaling molecule in systemic acquired resistance.

The biosynthetic pathways and metabolic fate of this compound are also a critical area for future biochemical research. While the general pathways of fatty acid synthesis are well-understood, the specific enzymes responsible for the introduction of the double bond at the tenth carbon in a twelve-carbon chain are likely to be highly specific. Identifying and characterizing the desaturase enzymes involved in its production in various organisms will be crucial. Furthermore, understanding how this compound is metabolized and integrated into complex lipids can provide insights into its physiological functions.

Finally, exploring the ecological distribution and chemotaxonomic significance of this compound could reveal its importance in specific ecosystems. A systematic investigation of its presence in a wide range of organisms, from bacteria and fungi to plants and insects, could uncover patterns that correlate with particular ecological niches or phylogenetic relationships.

The table below summarizes the known functions of various dodecenoic acid isomers, providing a basis for hypothesizing the potential roles of this compound.

Dodecenoic Acid IsomerKnown Function(s)Potential Implication for this compound Research
cis-2-dodecenoic acidDiffusible signal factor (DSF) in Burkholderia cenocepacia, involved in quorum sensing and biofilm dispersal. thegoodscentscompany.comInvestigation into a similar role in microbial communication.
5(Z)-dodecenoic acidPrecursor to the sex pheromone 5(Z)-dodecenal in some insects. caymanchem.comExploration of a potential role as a pheromone precursor in other species.
11-dodecenoic acidIdentified as a volatile compound in some plants.Study of its potential role in plant-insect signaling or as a floral scent component.

Interdisciplinary Approaches for Comprehensive Understanding

A truly comprehensive understanding of this compound will necessitate a move beyond traditional biochemical and ecological studies to embrace a more integrated, interdisciplinary approach. By combining methodologies from genomics, proteomics, metabolomics, and computational biology, researchers can build a more complete picture of this compound's synthesis, regulation, and function.

Metabolomics , the large-scale study of small molecules, will be instrumental in mapping the presence and abundance of this compound across different biological systems and under various conditions. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) can be employed for the sensitive and specific detection of this fatty acid in complex biological samples illinois.edu. Untargeted metabolomics approaches can help to identify novel biological contexts in which this compound is produced, while targeted analyses can quantify its levels in response to specific stimuli.

Genomics and Transcriptomics offer powerful tools for identifying the genetic basis of this compound biosynthesis and regulation. By sequencing the genomes of organisms known to produce this compound, researchers can search for candidate genes encoding fatty acid desaturases and elongases. Comparative genomics can highlight conserved enzymatic pathways across different species. Furthermore, transcriptomic analyses, such as RNA-sequencing, can reveal how the expression of these genes changes in response to environmental cues, providing insights into the regulatory networks that control the production of this compound.

Proteomics , the study of the entire complement of proteins in a biological system, can provide direct evidence for the involvement of specific enzymes in the biosynthesis and metabolism of this compound. By identifying and quantifying proteins that are co-expressed with the production of this fatty acid, researchers can pinpoint the key enzymatic players. Techniques such as protein expression profiling and post-translational modification analysis can further elucidate the regulation of these enzymes.

Computational Biology and Bioinformatics will be essential for integrating the large datasets generated by these "-omics" technologies. Molecular modeling and docking studies can be used to predict the substrate specificity of candidate enzymes and to understand the structural basis of their catalytic activity. Systems biology approaches can be employed to construct metabolic models that simulate the flow of carbon through fatty acid biosynthetic pathways, helping to predict how perturbations in one part of the network might affect the production of this compound.

The synergy of these interdisciplinary approaches is summarized in the table below:

DisciplineKey MethodologiesContribution to Understanding this compound
Metabolomics LC-MS, GC-MS, NMR SpectroscopyIdentification, quantification, and distribution profiling in various biological systems.
Genomics & Transcriptomics Genome sequencing, RNA-sequencing, Comparative genomicsIdentification of biosynthetic genes and understanding of their regulation.
Proteomics Protein expression profiling, Enzyme assaysIdentification and characterization of enzymes involved in its biosynthesis and metabolism.
Computational Biology Molecular modeling, Systems biology, BioinformaticsIntegration of multi-omics data, prediction of enzyme function, and modeling of metabolic pathways.

By leveraging these advanced research methodologies in a coordinated and interdisciplinary fashion, the scientific community can expect to rapidly advance our understanding of the chemical ecology and biochemistry of this compound, unlocking its potential roles in a variety of biological systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.